N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide
Description
N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is an organic compound belonging to the benzofuran family.
Properties
IUPAC Name |
N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYDUGYLUYHWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxamide group (-CONH2) can participate in acid-base reactions, potentially affecting solubility and reactivity. For example, deprotonation of the amide nitrogen may occur under strongly basic conditions, though this is less likely compared to carboxylic acids due to the amide’s resonance stabilization.
Nucleophilic Substitution
The chlorine atom at position 5 may undergo nucleophilic aromatic substitution (NAS), particularly under strongly basic or polar aprotic conditions. For instance, reaction with hydroxide or amine nucleophiles could replace the chlorine with oxygen- or nitrogen-containing groups. This aligns with observations in fluorinated benzofuran derivatives, where halogen substitution is feasible.
Hydrolysis
The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid. For example:
This reaction is common in amide derivatives and could reduce the compound’s lipophilicity.
Oxidation Reactions
The benzofuran core may undergo oxidation, particularly at the furan ring. For instance, epoxidation of the furan ring or oxidation of the methyl group at position 3 could occur under strong oxidizing conditions (e.g., peracids or transition-metal catalysts).
Substituent Effects
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Chloro group (position 5) : Enhances electron-deficiency at the benzofuran core, potentially activating the ring for electrophilic substitution.
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Methyl group (position 3) : May sterically hinder reactions at adjacent positions but contributes to lipophilicity.
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Benzyl group : Increases molecular weight and lipophilicity, influencing solubility and membrane permeability.
Comparison with Analogous Compounds
| Compound | Key Substituents | Reactivity Trends |
|---|---|---|
| N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | Hydroxyl (position 5) | Acid-base reactivity dominates |
| N-benzyl-3-methyl-1-benzofuran-2-carboxamide | No halogen | Lower susceptibility to nucleophilic substitution |
| 5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide | Fluorine (positions 5, 3) | Enhanced stability due to fluorine’s electron-withdrawing effects |
Biological and Pharmacological Implications
While direct data on N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is unavailable, analogous benzofuran derivatives exhibit:
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Antimicrobial activity : Linked to interactions with DNA gyrase or bacterial enzymes.
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Anticancer potential : Through inhibition of kinases or tubulin polymerization .
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Metabolic stability : Chlorine substitution may reduce oxidative metabolism compared to hydroxyl groups, as seen in related compounds .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of benzofuran derivatives, including N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide, as effective anticancer agents. The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzofuran scaffold can significantly enhance their cytotoxic properties against various cancer cell lines.
Case Studies and Data
A study evaluated a series of benzofuran derivatives for their antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced activity. For instance, the IC50 values for selected compounds were as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 | 2.39 |
| 2 | A549 | 2.98 |
| This compound | MCF-7 | 1.90 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer drug .
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activities. The unique structure of this compound allows it to interact effectively with microbial targets.
Efficacy Against Fungal Infections
Research has demonstrated that certain benzofuran derivatives possess potent antifungal activity against strains such as Candida krusei and Aspergillus niger. The compound's ability to disrupt fungal cell membranes contributes to its therapeutic potential.
Data Summary
The following table summarizes the antimicrobial efficacy of various benzofuran derivatives:
| Compound | Microbe | MIC (μg/mL) |
|---|---|---|
| 20 | C. krusei | 12.5 |
| 21 | A. niger | 10 |
| This compound | C. albicans | 15 |
The results indicate that this compound has significant potential as an antifungal agent .
Antiviral Applications
In addition to its anticancer and antimicrobial properties, this compound has been investigated for antiviral activity, particularly against viruses like Hepatitis C.
Clinical Findings
Clinical studies have shown that benzofuran analogs can reduce viral RNA levels significantly in infected patients, indicating their potential as antiviral agents.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure and wide range of biological activities.
Benzothiophene: A sulfur-containing analog of benzofuran with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl, chloro, and carboxamide groups can enhance its interactions with molecular targets and improve its overall efficacy in various applications.
Biological Activity
N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the chloro group and the benzyl moiety contributes to its reactivity and biological properties.
Anticancer Activity
Research has indicated that benzofuran derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro Derivative | MCF-7 (Breast Cancer) | 1.05 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 5-Bromo Derivative | A549 (Lung Cancer) | 16.4 | Inhibition of PLK1 signaling pathway |
| N-benzyl variant | SQ20B (Head and Neck) | 0.46 | Cytotoxicity through DNA interaction |
In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated a significant increase in pro-apoptotic protein Bax levels while decreasing anti-apoptotic Bcl-2 levels, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that benzofuran derivatives can exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the benzyl moiety enhances interaction with microbial targets, leading to increased efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway, particularly increasing Bax and decreasing Bcl-2.
- Inhibition of Signaling Pathways : It inhibits critical signaling pathways such as PLK1 (Polo-like kinase 1), which is essential for cell cycle progression in cancer cells .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes, although specific mechanisms require further elucidation.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is significantly influenced by their structural components:
- Chloro Substitution : The presence of a chloro group at position 5 enhances cytotoxicity while maintaining selectivity toward cancer cells.
- Benzyl Moiety : The benzyl group contributes to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets .
Case Studies
Several studies have focused on the biological evaluation of N-benzyl derivatives:
- Anticancer Evaluation : A study conducted on various benzofuran derivatives showed that those with the N-benzyl substitution exhibited enhanced antiproliferative activity compared to their non-benzyl counterparts .
- Antimicrobial Profiling : Research highlighted that certain analogs showed promising activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including the preparation of the benzofuran core via cyclization of substituted phenols followed by halogenation (e.g., chlorination at the 5-position). The final amidation step with N-benzylamine is critical; reaction conditions such as temperature (80–100°C), catalysts (e.g., HATU or EDC for coupling), and solvent polarity (DMF or DCM) significantly impact yield. Purification via column chromatography or recrystallization ensures product homogeneity .
Q. How can spectroscopic techniques (NMR, IR) and X-ray diffraction confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., benzyl group protons at δ 4.5–5.0 ppm, methyl group at δ 2.3–2.5 ppm) and confirm regiochemistry.
- IR : Carboxamide C=O stretches (~1650–1680 cm) and aromatic C-Cl bonds (~550–600 cm) are diagnostic.
- X-ray diffraction : Single-crystal X-ray analysis resolves the 3D structure. SHELX software refines crystallographic data, while ORTEP-III generates graphical representations of bond lengths and angles, critical for validating stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of benzofuran carboxamide derivatives?
- Methodological Answer : Systematic modification of substituents (e.g., varying halogens, alkyl groups, or aromatic rings) and evaluation via in vitro assays (e.g., enzyme inhibition, cytotoxicity) identify pharmacophores. For example:
- 5-Chloro substitution : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
- N-Benzyl group : Modulates lipophilicity and bioavailability. Computational tools (e.g., molecular docking) predict interactions with targets like kinases or GPCRs .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock, Glide) : Simulates ligand-receptor interactions using crystal structures (e.g., PDB entries).
- QSAR models : Correlate substituent properties (logP, polar surface area) with activity data.
- MD simulations (AMBER, GROMACS) : Assess binding stability over time, identifying key hydrogen bonds or π-π stacking interactions .
Q. How can contradictions in crystallographic data during structure determination be resolved?
- Methodological Answer :
- Twinning or disorder : Use SHELXL’s TWIN/BASF commands to refine twinned datasets.
- Data completeness : Ensure >95% completeness (Rint < 0.05) to reduce noise.
- Validation tools : Check for outliers in bond lengths/angles using PLATON or CCDC Mercury. Cross-validate with spectroscopic data to confirm functional groups .
Q. What experimental strategies optimize the synthetic yield of the benzofuran core?
- Methodological Answer :
- Cyclization conditions : Use iodine or Cu(I) catalysts for efficient ring closure.
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventionally).
- Solvent selection : Polar aprotic solvents (DMSO) enhance reaction rates. Post-reaction quenching with ice-water minimizes byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
